

# Propylene Glycol Dinitrate: A Comprehensive Toxicological Profile

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## Compound of Interest

Compound Name: *Propylene glycol dinitrate*

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## Abstract

**Propylene glycol dinitrate** (PGDN) is a nitrated ester primarily used as a propellant, notably as the main component of Otto Fuel II. Its toxicological profile is of significant interest due to occupational exposure and potential environmental contamination. This technical guide provides a comprehensive overview of the toxicological effects of PGDN, drawing from a wide range of studies. The document details its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Key quantitative data are summarized in tabular format for ease of reference, and detailed experimental methodologies are provided for critical studies. Furthermore, this guide includes visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of its mechanism of action. The primary toxic effects of PGDN are attributed to its vasodilatory properties, leading to cardiovascular and central nervous system effects, as well as its capacity to induce methemoglobinemia at higher concentrations.

## Introduction

**Propylene glycol dinitrate** (PGDN) is a colorless, volatile liquid with a disagreeable odor.<sup>[1][2]</sup> Structurally similar to nitroglycerin, it is a potent vasodilator.<sup>[3]</sup> Its primary application is as a major component of the torpedo propellant Otto Fuel II.<sup>[4]</sup> Exposure to PGDN can occur through inhalation and dermal contact.<sup>[5][6]</sup> This document serves as a detailed technical

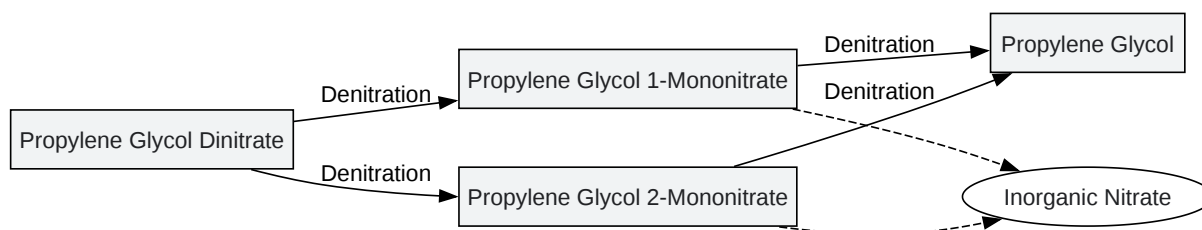
resource on the toxicological properties of PGDN, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of its health hazards.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

PGDN is rapidly absorbed into the body following inhalation, dermal contact, or ingestion.[7] Once absorbed, it is quickly metabolized and eliminated.[1] In vivo studies in rats have shown that after subcutaneous injection, PGDN levels in the blood peak within 30 minutes and become undetectable within 8-12 hours.[1] The primary metabolite found in the blood is propylene glycol 2-mononitrate, which is further broken down to inorganic nitrate and excreted in the urine.[1] In vitro studies with dog blood indicate that PGDN preferentially associates with red blood cells.[7]

## Metabolic Pathway of Propylene Glycol Dinitrate

The metabolism of PGDN involves sequential denitration to mononitrates and subsequently to propylene glycol, which can then enter intermediary metabolism.



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Caption: Metabolic breakdown of PGDN to mononitrates and propylene glycol.

## Acute Toxicity

The acute toxicity of PGDN is characterized by its potent vasodilatory effects.[1] In humans, exposure can lead to headaches, dizziness, loss of balance, eye irritation, nasal congestion, nausea, and difficulty breathing.[1][6] At high concentrations, PGDN can cause

methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity, which can lead to anoxia and even death.[1][6]

Table 1: Acute Toxicity of **Propylene Glycol Dinitrate**

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	250 - 1,190 mg/kg	[1]
Rat	Subcutaneous	LD50	530 mg/kg	
Rat	Intraperitoneal	LD50	930 mg/kg	
Mouse	Oral (Otto Fuel II)	LD50	2,240 mg/kg	[8]
Rabbit	Dermal	LD50	>2 g/kg	[9]

## Chronic Toxicity and Carcinogenicity

Long-term exposure to PGDN has been associated with cardiovascular effects.[5] Studies on workers chronically exposed to nitrated esters have reported sudden deaths due to circulatory failure.[1] Animal studies have revealed effects on the liver, kidneys, and red blood cells.[1]

In a one-year inhalation study, dogs exposed to 0.2 ppm of PGDN showed hematologic effects.[1] Rats exposed to 36 ppm in the same study also exhibited low levels of methemoglobin.[1] Continuous 90-day inhalation exposures at 10 ppm caused kidney and liver changes in dogs, with higher concentrations (35 ppm) leading to significant iron deposits in the liver, spleen, and kidneys.[9]

There have been no two-year carcinogenicity studies conducted on PGDN.[1] Therefore, its carcinogenic potential in humans remains unclassified.[6]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for PGDN Inhalation Exposure

Species	Duration	Effect	NOAEL	LOAEL	Reference
Human	Acute	Mild Headache	0.03 ppm	0.1 ppm	[1]
Dog	1 year	Hematologic Effects	-	0.2 ppm	[1]

## Genotoxicity

PGDN has been evaluated in a battery of mutagenicity and genotoxicity studies. The results have been largely negative, with a positive result observed only in a mouse lymphoma cell assay at cytotoxic concentrations.[1] Otto fuel II, of which PGDN is the main component, did not show positive results in a dominant lethal assay in mice.[1]

## Reproductive and Developmental Toxicity

Currently, there is limited information available regarding the reproductive and developmental toxicity of PGDN.[6] One study on female U.S. Navy personnel exposed to PGDN did not find an increase in spontaneous abortions.[8] Dermal application of PGDN to rats and rabbits did not show teratogenic effects at doses that were not maternally toxic.[8]

## Mechanism of Action

The primary mechanism of PGDN's toxicity is linked to its vasodilatory properties, which are a result of the release of nitric oxide (NO).[3] This mechanism is shared with other organic nitrates like nitroglycerin.[3]

## Signaling Pathway for PGDN-Induced Vasodilation



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Caption: PGDN-induced vasodilation via the nitric oxide/cGMP pathway.

Released nitric oxide activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Increased levels of cGMP lead to the activation of protein kinase G, which ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[3] This vasodilation is responsible for the characteristic headaches and changes in blood pressure observed upon exposure.[3]

## Experimental Protocols

### Acute Oral LD50 Study in Rats (Clark and Litchfield, 1969)

- Test Substance: **Propylene glycol dinitrate**.
- Animals: Alderley Park rats.
- Procedure: Animals were administered lethal oral or subcutaneous doses of PGDN.
- Observations: Signs of toxicity such as prostration, anoxia, coldness, methemoglobinemia, and respiratory depression were monitored. Time to death was recorded, which occurred up to 48 hours post-administration.[1]
- Endpoint: The dose that was lethal to 50% of the animals (LD50) was calculated.

### One-Year Inhalation Study in Dogs, Rats, and Mice (Gaworski et al., 1985)

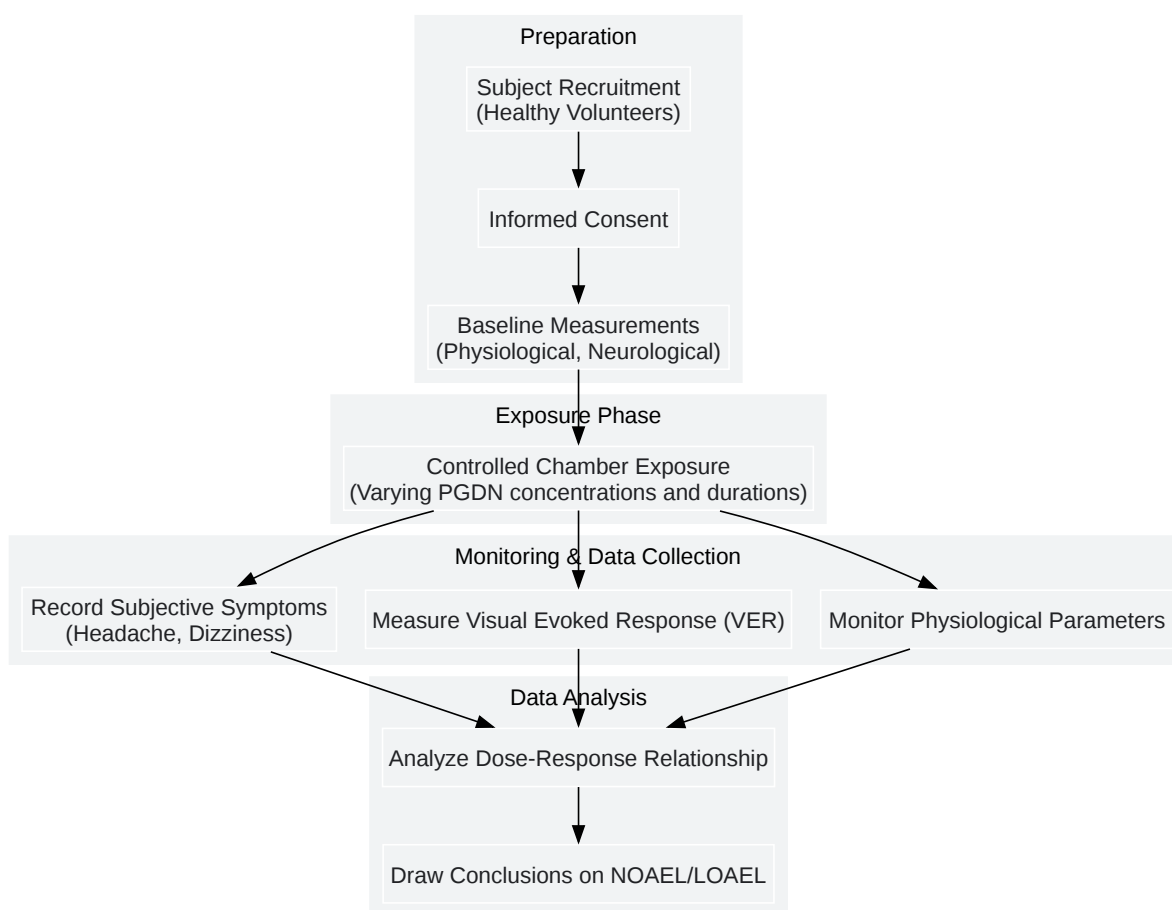
- Test Substance: Otto fuel II (containing PGDN).
- Animals: Beagle dogs, Fischer-344 rats, and C57BL/6 mice.
- Exposure Regimen: Animals were exposed via inhalation for 6 hours/day, 5 days/week for 12 months (rats and mice) or 14 months (dogs).

- Concentrations: Control (0 ppm), low concentration (0.2 ppm), and high concentration (36 ppm).
- Parameters Monitored: Clinical signs, body weight, hematology, clinical chemistry, and histopathology of major organs.
- Follow-up: A one-year follow-up period was included after the exposure phase to assess long-term effects.[\[1\]](#)

## Human Volunteer Inhalation Study (Stewart et al., 1974)

- Test Substance: Otto fuel II vapor (99% PGDN).
- Subjects: 17 healthy men (22-25 years old) and a small group of research staff.
- Exposure: Subjects were exposed in a controlled-environment chamber to PGDN concentrations ranging from 0 to 1.5 ppm for durations of 1 to 8 hours.
- Endpoints: Subjective symptoms (headache, dizziness, etc.), changes in visual evoked response (VER), and other physiological parameters were recorded.
- Key Findings: A dose-response relationship was established for the induction of headaches and changes in VER.[\[1\]](#)

## Experimental Workflow for Human Inhalation Study



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Caption: Workflow for a human volunteer inhalation study of PGDN.

## Conclusion

The toxicological profile of **propylene glycol dinitrate** is primarily defined by its vasodilatory effects, which manifest as cardiovascular and central nervous system symptoms in humans, and its potential to cause methemoglobinemia at high exposure levels. While acute effects are well-documented, data on chronic toxicity, particularly carcinogenicity and reproductive effects, are limited. The established mechanism of action via nitric oxide release and subsequent cGMP-mediated vasodilation provides a solid foundation for understanding its physiological effects. This guide consolidates key toxicological data and methodologies to support further research and risk assessment of this important industrial chemical.

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